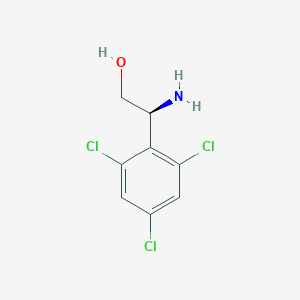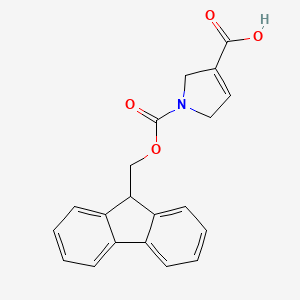
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions to occur at other sites on the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group of the pyrrole-3-carboxylic acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The Fmoc group can be removed using a base such as piperidine in an organic solvent.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group to yield the free amino acid .
Aplicaciones Científicas De Investigación
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of various peptide-based materials and compounds
Mecanismo De Acción
The mechanism of action of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved are related to the specific peptides and proteins being synthesized .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tyrosine
- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-proline
Uniqueness
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific structure and the presence of the pyrrole ring, which imparts distinct chemical properties. This makes it particularly useful in certain peptide synthesis applications where other Fmoc-protected amino acids may not be suitable .
Propiedades
Fórmula molecular |
C20H17NO4 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,18H,10-12H2,(H,22,23) |
Clave InChI |
MRXKVPVZLNUCQC-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13551891.png)

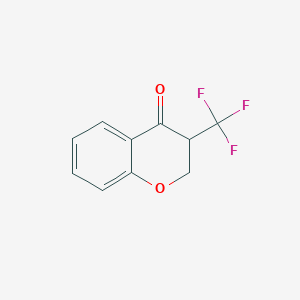
![rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13551913.png)
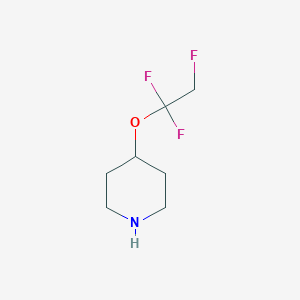
![1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B13551923.png)
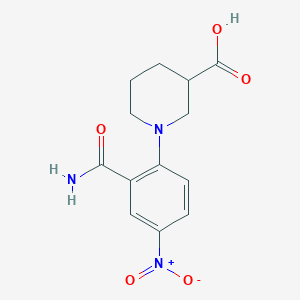
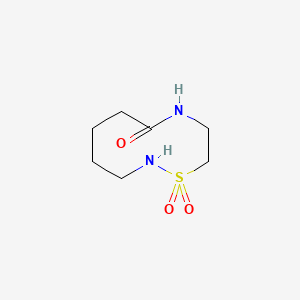

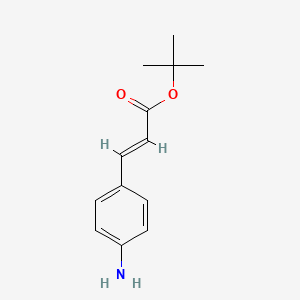
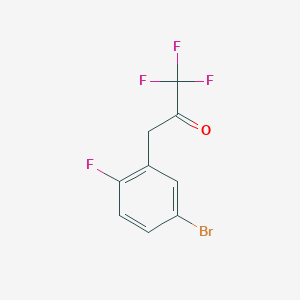
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)

